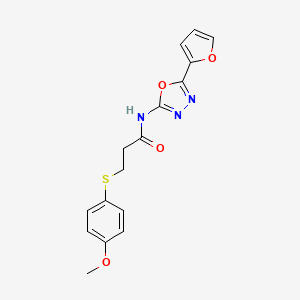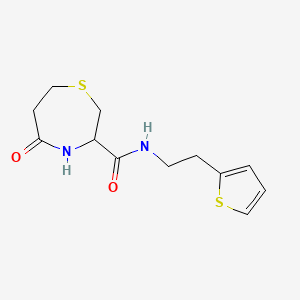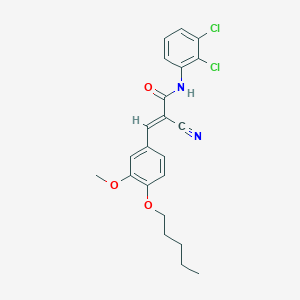
2-(Ethanesulfonyl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(Ethanesulfonyl)-5-nitropyridine” would likely show the pyridine ring at the center, with the ethanesulfonyl group and the nitro group attached at the second and fifth positions, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the functional groups present. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Programmable Molecular Diode
2-(Ethanesulfonyl)-5-nitropyridine-related compounds, such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, have demonstrated potential in electronic applications. These molecules exhibit charge-induced conformational switching and rectifying behavior, which can be used in memory devices operated with external fields or as nano-actuators controlling molecular rotation by charging with a bias voltage (Derosa, Guda, & Seminario, 2003).
Crystal Structure for Optical Applications
Studies on crystal structures, like the 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid, highlight the role of these structures in optical applications. The structural arrangement, characterized by inorganic layers and organic chains of chromophores, is crucial for developing materials with specific optical properties (Zaccaro, Bagieu-Beucher, Ibanez, & Masse, 1996).
Fluorescent and Magnetic Probes
Syntheses of pyridine frameworks combining dual fluorescent and magnetic probes have been explored. These include various disubstituted pyridines and bipyridines, which are synthesized under mild conditions for potential applications in fluorescence and magnetism studies (Ziessel & Stroh, 2003).
Charge Transfer Supramolecular Assemblies
Compounds combining non-linear optical chromophores like 2-amino-5-nitropyridine with Keggin polyoxoanions have been synthesized. These compounds exhibit different charge transfer properties and thermal stability, making them interesting for studies in charge transfer and thermal behavior (Gamelas, Santos, Félix, Cavaleiro, de Matos Gomes, Belsley, & Drew, 2006).
Coordination Polymers and Magnetism
Research into coordination polymers, such as Ni(NCS)2 with 4-aminopyridine, reveals insights into molecular structures, thermodynamic relations, and magnetism. These studies are crucial for understanding the properties of materials for potential magnetic applications (Neumann, Ceglarska, Germann, Rams, Dinnebier, Suckert, Jess, & Näther, 2018).
Spectroscopic Investigations
Quantum chemical studies and spectroscopic investigations on derivatives of this compound, such as 2-amino-3-methyl-5-nitropyridine, provide valuable insights into energy, molecular structure, vibrational frequencies, and electronic properties. These studies are fundamental in the field of molecular spectroscopy and quantum chemistry (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfonyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVABBXVWQIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)


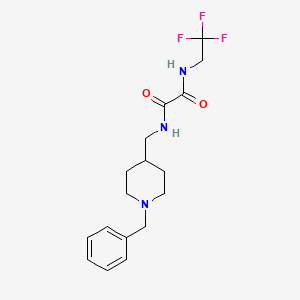

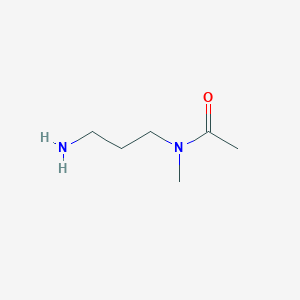
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)
